N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring, a hydrazide group, and a dichlorophenyl moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]isonicotinohydrazide
- N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
- N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]cyclopropanecarbohydrazide
Uniqueness
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific combination of a furan ring, a hydrazide group, and a dichlorophenyl moiety
Properties
Molecular Formula |
C14H12Cl2N2O2 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8(10-3-4-12(15)13(16)7-10)17-18-14(19)11-5-6-20-9(11)2/h3-7H,1-2H3,(H,18,19)/b17-8- |
InChI Key |
OAIMIMFILJNBLP-IUXPMGMMSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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